

Synthesis of Biologically Active Isoxazole Derivatives from (Pentyloxy)benzene: Application Notes and Protocols

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Compound of Interest		
Compound Name:	(Pentyloxy)benzene	
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Abstract

This document provides detailed application notes and protocols for the synthesis of biologically active molecules derived from **(pentyloxy)benzene**. Specifically, it focuses on the synthesis of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid, a compound with potential as a peroxisome proliferator-activated receptor-gamma (PPARy) agonist. The protocols outline a multi-step synthesis commencing with the alkylation of phenol to yield **(pentyloxy)benzene**, followed by Vilsmeier-Haack formylation to produce 4-(pentyloxy)benzaldehyde. This key intermediate undergoes a Claisen-Schmidt condensation to form a chalcone, which is then cyclized to the isoxazole core. Finally, hydrolysis of the ester yields the target benzoic acid derivative. This document includes detailed experimental procedures, characterization data, and a summary of the biological activity of related compounds.

Introduction

(Pentyloxy)benzene serves as a versatile starting material in medicinal chemistry due to the presence of the lipophilic pentyloxy group, which can enhance the pharmacokinetic properties of drug candidates. The isoxazole moiety is a prominent heterocycle in many pharmaceuticals, known for a wide range of biological activities. This application note details the synthesis of a specific isoxazole derivative, 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid, which



incorporates the **(pentyloxy)benzene** scaffold. This molecule and its analogs are of interest for their potential to modulate PPARy, a key regulator of glucose and lipid metabolism, making them relevant for research in metabolic diseases.

Synthetic Pathway Overview

The overall synthetic strategy to obtain 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid from **(pentyloxy)benzene** is a multi-step process. The key transformations involve the introduction of a formyl group, construction of a chalcone intermediate, and subsequent formation of the isoxazole ring.



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Figure 1: General workflow for the synthesis of the target molecule from (pentyloxy)benzene.

Experimental Protocols Step 1: Synthesis of 4-(Pentyloxy)benzaldehyde

This procedure describes the formylation of **(pentyloxy)benzene** using the Vilsmeier-Haack reaction.

Materials:

- (Pentyloxy)benzene
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃)
- Dichloromethane (DCM)
- Sodium acetate
- Water



Ice

Procedure:

- In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve (pentyloxy)benzene (1 equivalent) in anhydrous DCM.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add phosphorus oxychloride (1.1 equivalents) to N,N-dimethylformamide (3 equivalents) at 0 °C to form the Vilsmeier reagent.
- Add the freshly prepared Vilsmeier reagent dropwise to the solution of (pentyloxy)benzene over 30 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
- Pour the reaction mixture slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.
- Stir vigorously for 30 minutes until the hydrolysis is complete.
- Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
- Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4(pentyloxy)benzaldehyde as a colorless oil.[1][2][3][4][5]

Step 2: Synthesis of Ethyl 4-(3-(4-(pentyloxy)phenyl)-3-oxoprop-1-en-1-yl)benzoate (Chalcone Intermediate)

This protocol outlines the Claisen-Schmidt condensation to form the chalcone intermediate.

Materials:



- 4-(Pentyloxy)benzaldehyde
- Ethyl 4-acetylbenzoate
- Ethanol
- Aqueous sodium hydroxide solution (e.g., 10%)

Procedure:

- Dissolve 4-(pentyloxy)benzaldehyde (1 equivalent) and ethyl 4-acetylbenzoate (1 equivalent) in ethanol in a round-bottom flask.
- Cool the mixture in an ice bath and slowly add the aqueous sodium hydroxide solution dropwise with stirring.
- Allow the reaction mixture to stir at room temperature for 12-16 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
- Filter the solid, wash with water until neutral, and dry.
- Recrystallize the crude product from ethanol to obtain the pure chalcone.[6]

Step 3: Synthesis of Ethyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate

This procedure details the cyclization of the chalcone to the isoxazole.

Materials:

- Chalcone intermediate from Step 2
- Hydroxylamine hydrochloride



- Ethanol
- · Sodium acetate or a base like potassium hydroxide

Procedure:

- In a round-bottom flask, dissolve the chalcone (1 equivalent) in ethanol.
- Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents) to the solution.
- Reflux the reaction mixture for 6-8 hours.[7][8]
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture and pour it into ice-cold water.
- Collect the precipitated solid by filtration, wash with water, and dry.
- Purify the crude product by recrystallization from a suitable solvent like ethanol.

Step 4: Synthesis of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic Acid

This final step involves the hydrolysis of the ethyl ester to the carboxylic acid.[9]

Materials:

- Ethyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate from Step 3
- Ethanol
- Tetrahydrofuran (THF)
- 2N Sodium hydroxide solution
- 1N Hydrochloric acid

Procedure:



- Dissolve Ethyl 4-[5-(4-n-pentyloxyphenyl)-isoxazol-3-yl]benzoate (6.33 g) in a mixture of ethanol (60 ml) and tetrahydrofuran (90 ml).[9]
- Add 2N aqueous sodium hydroxide solution (12.5 ml) and heat the mixture to 80°C.[9]
- Reflux the reaction for 1 hour.[9]
- After cooling, pour the reaction mixture into ice-water.
- Adjust the pH of the suspension to 2.0 with 1N HCl to precipitate the product.[9]
- Collect the precipitate by filtration, wash thoroughly with water, and dry to yield 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid (5.80 g).[9]

Quantitative Data Summary

Compound Name	Starting Material	Reagents	Yield (%)	Melting Point (°C)
4- (Pentyloxy)benza Idehyde	(Pentyloxy)benze ne	DMF, POCl₃	~70-80	-
Chalcone Intermediate	4- (Pentyloxy)benza Idehyde	Ethyl 4- acetylbenzoate, NaOH	~80-90	-
Ethyl 4-(5-(4- (pentyloxy)pheny l)isoxazol-3- yl)benzoate	Chalcone Intermediate	Hydroxylamine hydrochloride, NaOAc	~75-85	-
4-(5-(4- (pentyloxy)pheny l)isoxazol-3- yl)benzoic Acid	Ethyl Ester Intermediate	NaOH, HCI	~92	-

Note: Yields are approximate and may vary depending on reaction conditions and scale.

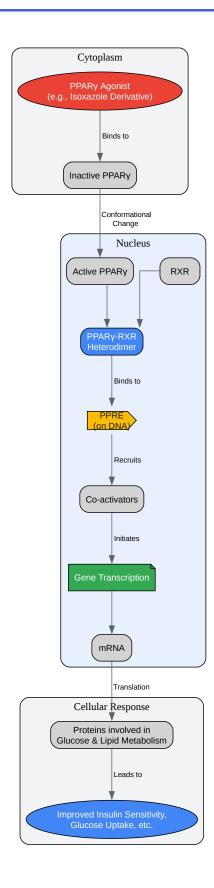


Biological Activity and Signaling Pathway Mechanism of Action: PPARy Agonism

Peroxisome proliferator-activated receptor-gamma (PPARy) is a nuclear receptor that plays a crucial role in regulating adipogenesis, glucose homeostasis, and lipid metabolism.[10][11] Agonists of PPARy, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes.[11] The target molecule, 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid, is designed as a potential PPARy agonist. The acidic benzoic acid head group, the central isoxazole-phenyl linker, and the hydrophobic pentyloxy-phenyl tail are key pharmacophoric features for binding to the PPARy ligand-binding domain.[10]

Upon ligand binding, PPARy forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the transcription of genes involved in insulin sensitization, glucose uptake, and lipid metabolism.





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